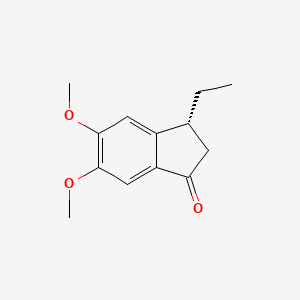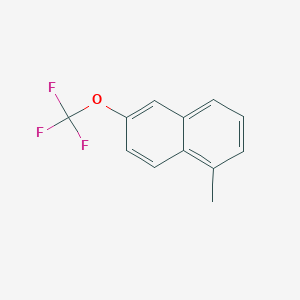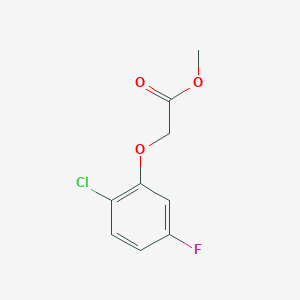![molecular formula C10H15N5O B11884068 2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol CAS No. 89239-64-5](/img/structure/B11884068.png)
2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)ethanol is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-((1-Ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)ethanol typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidine with ethanolamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-((1-Ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of key biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
2-((1-Ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino)ethanol can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar scaffold and are known for their enzyme inhibitory properties.
Properties
CAS No. |
89239-64-5 |
|---|---|
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[(1-ethyl-5-methylpyrazolo[4,3-d]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C10H15N5O/c1-3-15-9-8(6-12-15)13-7(2)14-10(9)11-4-5-16/h6,16H,3-5H2,1-2H3,(H,11,13,14) |
InChI Key |
LREZVVXLIPKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)N=C(N=C2NCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


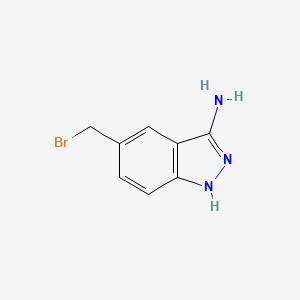
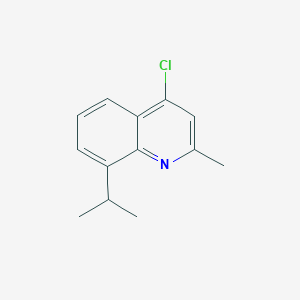




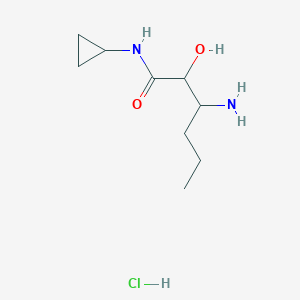
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)

